

A Comprehensive Technical Guide to *tert*-Butyl (S)-(-)-lactate (CAS: 13650-70-9)

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Compound of Interest

Compound Name: *tert*-Butyl (S)-(-)-lactate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

***tert*-Butyl (S)-(-)-lactate**, with the CAS number 13650-70-9, is a valuable chiral building block in modern organic synthesis. As a derivative of the naturally occurring (S)-lactic acid, it provides a readily available source of stereochemistry, which is crucial in the development of enantiomerically pure pharmaceuticals and other fine chemicals. The bulky *tert*-butyl ester group serves as a protecting group for the carboxylic acid functionality of lactic acid, allowing for selective reactions at the hydroxyl group. This guide provides an in-depth overview of the physical and chemical properties of ***tert*-Butyl (S)-(-)-lactate**, detailed experimental protocols for its synthesis, and its application in the synthesis of chiral drug intermediates.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of ***tert*-Butyl (S)-(-)-lactate** is presented below. This data is essential for its proper handling, characterization, and use in synthetic applications.

Property	Value
CAS Number	13650-70-9
Molecular Formula	C ₇ H ₁₄ O ₃
Molecular Weight	146.18 g/mol
Appearance	Colorless liquid
Purity	≥95%
Storage Temperature	2-8°C
Boiling Point	73°C
Density	0.974-0.984 g/cm ³
Refractive Index (20°C)	1.419-1.426
Specific Optical Rotation	Value not definitively found in search results for the (S)-enantiomer. The corresponding (+)-tert-Butyl D-lactate has a reported [α] _{20/D} of +7.3±0.5° (c = 1.7% in methylene chloride). The (S)-enantiomer is expected to have a similar magnitude with a negative sign.

Note: Some physical properties are reported for isobutyl lactate, a related but different compound, and have been excluded to avoid confusion.

Experimental Protocols

Synthesis of tert-Butyl (S)-(-)-lactate

The synthesis of **tert-Butyl (S)-(-)-lactate** is typically achieved by the esterification of (S)-lactic acid. A common method involves the reaction of (S)-lactic acid with isobutylene in the presence of an acid catalyst.

Materials:

- (S)-Lactic acid

- Isobutylene (liquefied)
- Sulfuric acid (concentrated)
- Dichloromethane (anhydrous)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Diatomaceous earth

Procedure:

- A solution of (S)-lactic acid in anhydrous dichloromethane is prepared in a pressure-resistant vessel.
- The vessel is cooled in a dry ice/acetone bath.
- Concentrated sulfuric acid is added dropwise to the cooled solution while stirring.
- Liquefied isobutylene is then carefully added to the reaction mixture.
- The vessel is sealed and allowed to warm to room temperature, followed by stirring for 24-48 hours.
- After the reaction is complete, the vessel is cooled again before carefully venting the excess isobutylene.
- The reaction mixture is filtered through a pad of diatomaceous earth.
- The filtrate is washed sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude **tert-Butyl (S)-(-)-lactate**.
- The crude product is then purified by vacuum distillation to afford the final product.

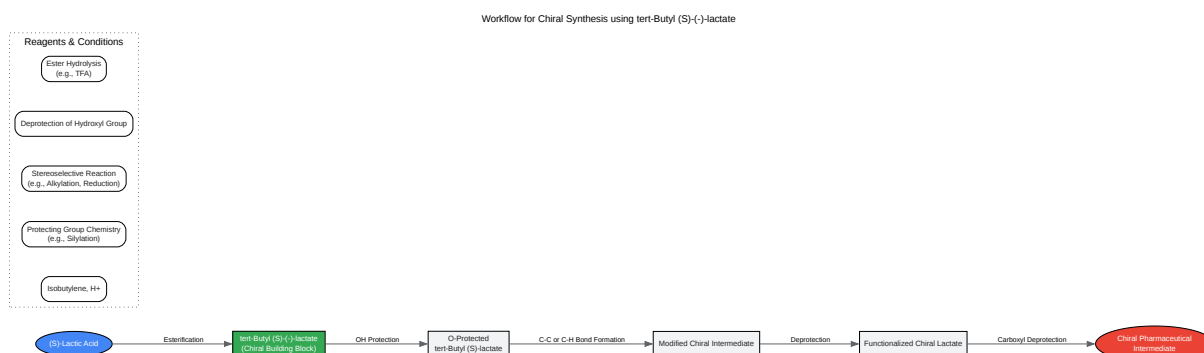
Note: This is a generalized protocol. Researchers should consult specific literature for precise quantities, reaction conditions, and safety precautions.

Application in Drug Development: A Chiral Building Block

tert-Butyl (S)-(-)-lactate serves as a versatile chiral starting material in the synthesis of complex, enantiomerically pure molecules, which are often key intermediates in drug development. The hydroxyl group can be further functionalized or used to direct stereoselective reactions, while the tert-butyl ester can be readily removed under acidic conditions.

Logical Workflow for the Use of tert-Butyl (S)-(-)-lactate in Chiral Synthesis

The following diagram illustrates a typical workflow for the utilization of **tert-Butyl (S)-(-)-lactate** in the synthesis of a chiral pharmaceutical intermediate.



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Caption: Synthetic pathway using **tert-Butyl (S)-(-)-lactate**.

This workflow demonstrates the strategic use of the tert-butyl ester as a protecting group, enabling selective transformations at the hydroxyl position to build molecular complexity while preserving the initial stereochemistry. The final deprotection of the ester reveals the carboxylic acid functionality, yielding a valuable chiral intermediate for further elaboration in drug

synthesis. The specific reagents and conditions for each step would be tailored to the target molecule.

Conclusion

tert-Butyl (S)-(-)-lactate is a cornerstone chiral building block for the synthesis of enantiopure compounds in the pharmaceutical and fine chemical industries. Its utility stems from the combination of a readily available chiral center and a robust protecting group. The protocols and workflow presented in this guide are intended to provide a foundational understanding for researchers and scientists engaged in the field of asymmetric synthesis and drug development. Careful consideration of reaction conditions and purification techniques is paramount to achieving high yields and enantiopurities in synthetic sequences utilizing this versatile reagent.

- To cite this document: BenchChem. [A Comprehensive Technical Guide to tert-Butyl (S)-(-)-lactate (CAS: 13650-70-9)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b082014#tert-butyl-s-lactate-cas-number-13650-70-9\]](https://www.benchchem.com/product/b082014#tert-butyl-s-lactate-cas-number-13650-70-9)

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